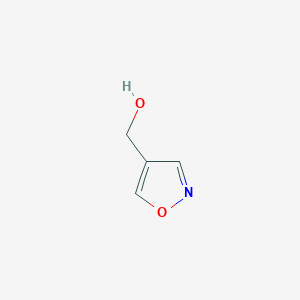

4-Hydroxymethyl-Isoxazole

説明

Significance of the Isoxazole (B147169) Scaffold in Medicinal Chemistry and Organic Synthesis

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged structure in the realm of medicinal chemistry and organic synthesis. ajrconline.orgrsc.orgrsc.org Its significance stems from its versatile chemical nature and its presence in numerous biologically active compounds. ajrconline.orgwisdomlib.orgrsc.org The isoxazole moiety is a key pharmacophore, a molecular feature responsible for a drug's pharmacological activity, and is found in a variety of approved drugs. rsc.orgchapman.edu

The isoxazole scaffold's utility is broad, with derivatives exhibiting an impressive array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. ajrconline.orgrsc.orgrsc.orgnih.gov For instance, isoxazole-containing antibiotics like cloxacillin (B1194729) and dicloxacillin (B1670480) are effective against beta-lactamase-producing bacteria. ajrconline.orgnih.gov Furthermore, the COX-2 inhibitor valdecoxib (B1682126) and the antirheumatic drug leflunomide (B1674699) feature the isoxazole core, highlighting its therapeutic versatility. chapman.eduwikipedia.org In organic synthesis, the isoxazole ring serves as a valuable synthetic intermediate, capable of undergoing various transformations to yield other complex molecules. researchgate.net The weak N-O bond within the ring makes it susceptible to cleavage under certain conditions, a property that chemists exploit to construct new molecular frameworks. rsc.orgwikipedia.org

Overview of Functionalized Isoxazole Derivatives

The strategic placement of functional groups on the isoxazole ring gives rise to a vast library of derivatives with tailored properties. rsc.orgrsc.orgresearchgate.net The functionalization can occur at the C-3, C-4, and C-5 positions, and the nature of these substituents profoundly influences the molecule's biological activity and chemical reactivity. rsc.org

Recent advances in synthetic methodologies, such as transition metal-catalyzed reactions and green chemistry approaches, have facilitated the efficient and regioselective synthesis of diverse isoxazole derivatives. rsc.orgrsc.org For example, 1,3-dipolar cycloaddition reactions are a cornerstone for constructing the isoxazole ring system. organic-chemistry.orgrsc.org The ability to introduce various functional groups, including halogens, alkyls, aryls, and esters, allows for the fine-tuning of a compound's physicochemical properties, such as its solubility, stability, and ability to interact with biological targets. rsc.orgnih.gov This diversity is crucial for the development of new therapeutic agents and functional materials. rsc.orgnih.gov

Research Trajectories for 4-Hydroxymethyl-Isoxazole

This compound, with its hydroxymethyl (-CH₂OH) group at the 4-position, represents a key building block for further chemical elaboration. The hydroxyl group provides a reactive handle for a variety of chemical transformations, such as oxidation to an aldehyde or carboxylic acid, or esterification to create more complex molecules. researchgate.net

Current research is exploring the use of this compound as a precursor for the synthesis of novel compounds with potential therapeutic applications. For example, it can be a starting material for creating more elaborate structures that may act as enzyme inhibitors or receptor modulators. rsc.org The strategic modification of the hydroxymethyl group, in combination with substitutions at other positions of the isoxazole ring, allows for the systematic exploration of structure-activity relationships (SAR), a critical aspect of drug discovery. mdpi.com The development of efficient synthetic routes to this compound and its derivatives is an active area of investigation, aiming to provide a steady supply of these valuable compounds for further research. orgsyn.org

| Property | Value |

| IUPAC Name | (1,2-oxazol-4-yl)methanol |

| CAS Number | 102790-36-3 |

| Molecular Formula | C₄H₅NO₂ |

| Molecular Weight | 99.09 g/mol |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1,2-oxazol-4-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO2/c6-2-4-1-5-7-3-4/h1,3,6H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUXAURUEOIQGKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NO1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70512620 | |

| Record name | (1,2-Oxazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70512620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102790-36-3 | |

| Record name | (1,2-Oxazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70512620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1,2-oxazol-4-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Hydroxymethyl Isoxazole and Its Derivatives

General Strategies for Isoxazole (B147169) Ring Formation

The foundational approaches to isoxazole synthesis are characterized by their efficiency and versatility in creating the heterocyclic core.

One of the most powerful and widely utilized methods for constructing five-membered heterocycles is the 1,3-dipolar cycloaddition. wikipedia.org This reaction involves the combination of a 1,3-dipole with a dipolarophile, typically an alkene or an alkyne, to form a five-membered ring in a concerted, pericyclic process. tandfonline.comnih.gov For isoxazole synthesis, the reaction between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile) is the most common pathway. wikipedia.orgnih.gov This approach is valued for its high degree of regioselectivity and stereospecificity. wikipedia.org

The [3+2] cycloaddition between a nitrile oxide and an alkyne is a cornerstone of isoxazole synthesis. smolecule.com The nitrile oxides are typically generated in situ from precursors such as aldoximes, hydroximoyl chlorides, or primary nitro compounds to avoid their dimerization. researchgate.netsciforum.net To synthesize 4-hydroxymethyl-isoxazole specifically, propargyl alcohol (or a protected version) serves as the alkyne component. The reaction with a nitrile oxide leads directly to the formation of the isoxazole ring with the desired hydroxymethyl substituent at the 4-position. The regioselectivity of this addition is influenced by both steric and electronic factors of the two reacting components. smolecule.com

For instance, the reaction of halogenoximes with propargyl alcohol has been shown to produce 4-(hydroxymethyl)isoxazoles in good yields. nih.gov The process can be highly regioselective, leading predominantly to the 3,4,5-trisubstituted isoxazole, with the substitution pattern dictated by the transition state energies. nih.gov

Table 1: Example of Alkyne-Nitrile Oxide Cycloaddition

| Nitrile Oxide Precursor | Alkyne | Product | Yield | Reference |

|---|

The introduction of metal catalysts has significantly enhanced the scope and efficiency of alkyne-nitrile oxide cycloadditions. tandfonline.com Copper and ruthenium are the most commonly employed metals for this transformation. maynoothuniversity.ienih.gov

Copper(I) catalysis, often referred to as a "click chemistry" reaction, is particularly effective for the reaction between terminal alkynes and in situ generated nitrile oxides, reliably producing 3,5-disubstituted isoxazoles. organic-chemistry.orgresearchgate.net

In contrast, ruthenium catalysts exhibit a unique and complementary regioselectivity. The use of a ruthenium catalyst, such as [Cp*RuCl(cod)], typically inverts the regioselectivity compared to the thermal or copper-catalyzed reactions, yielding 3,4-disubstituted or 3,4,5-trisubstituted isoxazoles. nih.gov This inversion provides a valuable synthetic tool for accessing different isoxazole isomers from the same starting materials. nih.gov The mechanism of these metal-catalyzed reactions often involves the formation of metallacycle intermediates, which differs from the concerted pathway of the thermal reaction. researchgate.net

Table 2: Comparison of Metal-Catalyzed Cycloadditions

| Catalyst | Typical Regioselectivity | Key Features | Reference |

|---|---|---|---|

| Copper(I) | 3,5-disubstituted | High reliability, wide scope, often part of "click chemistry". | researchgate.net |

| Ruthenium(II) | 3,4-disubstituted | Inversion of regioselectivity compared to Cu(I) and thermal reactions. | nih.gov |

Driven by the principles of green chemistry, several metal-free alternatives for isoxazole synthesis have been developed. nih.govresearchgate.net These methods aim to reduce cost, toxicity, and waste associated with metal catalysts. researchgate.net

Approaches include:

Thermal Cycloaddition: The classical method, often requiring elevated temperatures. beilstein-journals.org

Mechanochemical Synthesis: Using ball-milling techniques to conduct solvent-free cycloadditions between terminal alkynes and hydroxyimidoyl chlorides. smolecule.comnih.gov

Organocatalysis: Employing simple organic molecules like sodium ascorbate (B8700270) or boric acid to promote the reaction under mild conditions. smolecule.com

Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate the reaction, often leading to higher yields and shorter reaction times. nih.govresearchgate.net

Aqueous Conditions: Performing the cycloaddition in water, which can be environmentally benign and sometimes enhance reaction rates and selectivity. beilstein-journals.org

These metal-free routes have proven effective for a range of substrates, offering viable and more sustainable pathways to isoxazole derivatives. nih.govsmolecule.com

A distinct, metal-free strategy for synthesizing 3,4-disubstituted isoxazoles involves an enamine-triggered [3+2] cycloaddition. researchgate.netorganic-chemistry.org This method relies on the in situ formation of an enamine from an aldehyde and a secondary amine catalyst, such as pyrrolidine. organic-chemistry.org The enamine then acts as the dipolarophile in a reaction with a nitrile oxide (generated from an N-hydroximidoyl chloride). researchgate.netorganic-chemistry.org

The reaction proceeds through a 3,4,5-trisubstituted 5-(pyrrolidinyl)-4,5-dihydroisoxazole intermediate. Subsequent oxidation or elimination of the amine auxiliary yields the final 3,4-disubstituted isoxazole. organic-chemistry.org This methodology is noted for its high yields, operational simplicity, and regioselectivity under mild, metal-free conditions. researchgate.netorganic-chemistry.org

Table 3: Key Features of Enamine-Triggered Cycloaddition

| Reactant 1 | Reactant 2 | Catalyst | Key Intermediate | Final Product | Reference |

|---|

The classical and most direct route to the isoxazole ring involves the condensation of a 1,3-dicarbonyl compound, or a synthetic equivalent, with hydroxylamine (B1172632). mdpi.com The reaction proceeds via the formation of a monoxime intermediate, followed by cyclization and dehydration to afford the aromatic isoxazole ring.

To synthesize a this compound using this method, the starting material must be a 1,3-dicarbonyl compound bearing a hydroxymethyl group (or a protected precursor) at the C2 position. The reaction of this substituted dicarbonyl with hydroxylamine hydrochloride, often under varying pH conditions, can lead to the desired product. nih.gov For example, the condensation of various β-ketoesters with hydroxylamine hydrochloride in the presence of an aldehyde can be catalyzed by amine-functionalized cellulose (B213188) to produce isoxazol-5(4H)-ones, which are tautomers of 5-hydroxyisoxazoles. mdpi.com This highlights the versatility of hydroxylamine condensation in building the isoxazole framework with diverse substitution patterns.

Condensation Reactions with Hydroxylamine

Targeted Synthesis of this compound

While general methods provide access to the isoxazole core, the specific synthesis of this compound often requires subsequent functional group manipulations or the use of specifically designed precursors.

A common and direct strategy to introduce a hydroxymethyl group at the C-4 position of an isoxazole is through the reduction of a pre-existing carboxyl or aldehyde group at that position. Isoxazoles with a C4-substituent bearing a π-electron-withdrawing group exhibit enhanced C4–C5 bond polarity, making them susceptible to certain transformations. psu.edu

For instance, the selective reduction of a methoxycarbonyl group at the C-4 position of a pyridone precursor containing an isoxazole moiety has been achieved using reducing agents like sodium borohydride. nih.gov Another report details the reduction of an ethyl ester at the C-4 position of an isoxazole, followed by oxidation to yield the corresponding aldehyde. This implies that the reduction of the ester to the alcohol is a feasible step.

Direct hydroxymethylation at the C-4 position of an isoxazole ring is a less common but desirable approach. More often, the hydroxymethyl group is introduced by utilizing a starting material that already contains this functionality or a precursor that can be readily converted to it.

One synthetic route involves the reaction of halogenoximes with propargyl alcohol, which directly yields hydroxymethyl isoxazoles. nih.gov For example, the reaction of a halogenoxime with propargyl alcohol can produce 5-(hydroxymethyl)isoxazoles. nih.gov Subsequent oxidation of this alcohol to an aldehyde, followed by other transformations, demonstrates the utility of this functional group. nih.gov

Another approach involves the acylation of isoxazoles like 11, 12, and 13 with acyl chlorides in the presence of sodium hydride (NaH) to produce isoxazoles labeled as 1. nih.gov While not directly yielding a hydroxymethyl group, this highlights the functionalization possibilities at various positions on the isoxazole ring, which can then be further manipulated.

Preparation of Isoxazole-Linked Glyco-conjugates

The synthesis of isoxazole-linked glycoconjugates is a significant area of research, primarily leveraging the 1,3-dipolar cycloaddition reaction. This powerful method involves the reaction of a nitrile oxide with a dipolarophile, typically an alkyne, to form the isoxazole ring. chim.itnih.gov This approach serves as a cornerstone in conjugating carbohydrate moieties to other molecules via a stable isoxazole linker. chim.ittandfonline.com

A common strategy involves the in-situ generation of a nitrile oxide from a corresponding aldoxime or a nitro-compound precursor. For instance, glycosyl-β-nitrile oxides, derived from glycosyl-β-nitromethane esters, can be reacted with various terminal alkynes carrying sugar, alkyl, or aryl substituents. rsc.org This one-pot methodology provides a regioselective route to novel 3,5-disubstituted isoxazole-linked glycoconjugates. rsc.org The propynyl (B12738560) ether of 2-hydroxymethyl-1,4-benzodioxane (B143543) has also been successfully used in 1,3-dipolar cycloadditions with in-situ generated nitrile oxides to produce isoxazole conjugates in good yields. tandfonline.com

These cycloaddition reactions can be performed under various conditions, including biphasic oxidation of oximes using sodium hypochlorite (B82951) (NaOCl) in a dichloromethane-triethylamine system. chim.it The versatility of the 1,3-dipolar cycloaddition makes it an indispensable tool for creating a diverse range of complex and biologically significant glycoconjugates where the isoxazole ring acts as a crucial bridge. chim.itresearchgate.net

Advanced Synthetic Techniques and Green Chemistry Approaches

Modern synthetic chemistry emphasizes the development of efficient and environmentally benign methodologies. The synthesis of isoxazoles has benefited significantly from these advancements, with techniques like one-pot reactions, ultrasonication, and the use of aqueous media becoming more prevalent.

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) offer a highly efficient pathway to substituted isoxazoles by combining multiple starting materials in a single reaction vessel, thereby avoiding the isolation of intermediates. ufms.broiccpress.com This approach aligns with the principles of green chemistry by reducing solvent waste and energy consumption.

A notable example is the one-pot, three-component reaction between substituted aldehydes, a β-dicarbonyl compound like methyl acetoacetate, and hydroxylamine hydrochloride. nih.govresearchgate.net This reaction has been successfully carried out using natural acid catalysts found in fruit juices such as Cocos nucifera L. (coconut), Solanum lycopersicum L. (tomato), and Citrus limetta (sweet lime), highlighting a particularly eco-friendly approach. nih.govscispace.com These reactions are praised for their mild conditions, simple work-up, and high yields without the need for column chromatography. scispace.com Various catalysts have been explored for the synthesis of 3,4-disubstituted isoxazolones, each influencing the reaction rate and yield. ufms.br

Ultrasonication-Assisted Synthesis

The use of ultrasound irradiation has emerged as a valuable technique for accelerating the synthesis of isoxazole derivatives. preprints.org Sonochemistry can enhance reaction rates, improve yields, and reduce reaction times compared to conventional heating methods. preprints.orgorgchemres.orgsid.ir

An ultrasound-assisted, one-pot, three-component synthesis of 3-methyl-4-arylmethylene isoxazole-5(4H)-ones has been developed using hydroxylamine hydrochloride, ethyl acetoacetate, and various benzaldehyde (B42025) derivatives in the presence of imidazole (B134444) as a catalyst in aqueous media. orgchemres.orgsid.ir This green methodology is noted for its short reaction times, high isolated yields, and simple experimental procedure. orgchemres.orgsid.ir Similarly, ultrasound has been employed in the highly regioselective 1,3-dipolar cycloaddition for synthesizing novel sulfonamide-isoxazoline hybrids, demonstrating the broad applicability of this energy source. nih.gov The integration of ultrasound promotes sustainable chemistry by enhancing efficiency and often enabling the use of greener solvents. preprints.org

Aqueous Medium Reactions

Performing organic reactions in water is a key goal of green chemistry, as it is a cheap, non-toxic, and environmentally safe solvent. mdpi.com The synthesis of isoxazole derivatives has been successfully adapted to aqueous media. nih.gov

A clean and efficient synthesis of 5-arylisoxazoles has been reported via the reaction of 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride in water, without the need for any catalyst. mdpi.comnih.gov This method offers the advantages of mild reaction conditions, high yields, and an easy work-up. mdpi.com Furthermore, the synthesis of 3,4,5-trisubstituted isoxazoles via the [3 + 2]-cycloaddition of nitrile oxides with 1,3-dicarbonyl compounds has been developed in water under mild basic conditions. beilstein-journals.org Combining the use of an aqueous medium with ultrasound irradiation provides a powerful and green methodology for catalytic transformations leading to isoxazole derivatives. orgchemres.orgsid.ir

Catalytic Condensation of Primary Nitro Compounds

The condensation of primary nitro compounds with dipolarophiles is a fundamental route to the isoxazole core. nih.gov This method can be catalyzed by either bases or, more recently, copper salts, which can enhance reaction rates and influence regioselectivity. nih.govthieme-connect.com

Primary activated nitro compounds can condense with alkynes in the presence of N-bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) to yield isoxazoles. nih.gov A key development is the use of a copper(II)/base catalytic system, which accelerates the condensation of activated nitro compounds and enables the reaction with electron-deficient alkynes. thieme-connect.com This catalytic system is often superior to purely organic base catalysis. nih.gov A significant application of this methodology is the synthesis of ethyl 4-(hydroxymethyl)-4,5-dihydro-3-isoxazolecarboxylate from the reaction of ethyl nitroacetate (B1208598) and allyl alcohol. unifi.it This isoxazoline (B3343090) is a direct precursor that can be aromatized to the corresponding this compound derivative. The reaction of methyl nitroacetate with certain enones has also been shown to produce isoxazoles, among other heterocyclic products, depending on the reaction conditions. acs.org

Derivatization Strategies of this compound

The 4-hydroxymethyl group on the isoxazole ring serves as a versatile functional handle for further molecular elaboration. nih.gov Various derivatization strategies can be employed to modify this group and synthesize a range of new compounds.

One of the most straightforward derivatizations is the acylation of the primary alcohol. A selective acylation of an unprotected 3-hydroxymethyl-5-methyl isoxazole has been reported as a key step in the synthesis of an antimalarial drug candidate, demonstrating the utility of this transformation. rsc.org The resulting esters can be valuable intermediates themselves. For example, hydroxymethyl derivatives of isoxazoles have been acylated with isoxazole-3-carbonyl chlorides to afford esters containing two isoxazole fragments. researchgate.netresearchgate.net

The hydroxymethyl group can also be accessed via the reduction of other functional groups. For instance, a methoxycarbonyl group at the C-3 position of a pyridinone, which was itself synthesized from an isoxazole precursor, was selectively reduced to a 3-hydroxymethyl group. beilstein-journals.org The reduction of aldehyde groups to hydroxymethyl groups on the isoxazole ring has also been achieved using reagents like sodium triacetoxyborohydride. researchgate.netresearchgate.net

Other derivatization strategies include converting the alcohol into a better leaving group, such as a mesylate. This allows for subsequent nucleophilic substitution reactions, providing an efficient route to a library of C-4 substituted isoxazoles. nih.gov The hydroxymethyl group can also participate in oxidation reactions to form the corresponding isoxazole-4-carbaldehyde (B1288839) or undergo condensation reactions.

Esterification of the Hydroxymethyl Group

The conversion of the hydroxymethyl group into an ester is a common and versatile derivatization strategy. This transformation is typically achieved through acylation, where the alcohol reacts with an acylating agent, such as an acyl chloride or acid anhydride (B1165640), often in the presence of a base to neutralize the acidic byproduct.

Research has shown that hydroxymethyl derivatives on the isoxazole scaffold can be effectively acylated to produce the corresponding esters. For instance, the acylation of hydroxymethyl-isoxazoles with various substituted isoxazole-3-carbonyl chlorides has been successfully performed. This reaction creates more complex molecules that incorporate two separate azole fragments, potentially leading to compounds with interesting biological or material properties. The general scheme for this esterification involves the reaction of the hydroxymethylisoxazole with an appropriate isoxazole-3-carbonyl chloride to yield the desired ester.

| Reactant A (Alcohol) | Reactant B (Acylating Agent) | Product | Reaction Type |

| This compound derivative | 5-Arylisoxazole-3-carbonyl chloride | 4-(isoxazolyl)methyl 5-arylisoxazole-3-carboxylate | Acylation |

| This compound derivative | 4,5-Dichloroisothiazole-3-carbonyl chloride | 4-(isoxazolyl)methyl 4,5-dichloroisothiazole-3-carboxylate | Acylation |

Table 1: Examples of Esterification via Acylation

Alkylation Reactions of the Hydroxymethyl Moiety

The hydroxyl group of this compound can be converted into an ether through O-alkylation. This reaction typically involves the deprotonation of the alcohol with a suitable base to form a more nucleophilic alkoxide, which then undergoes a nucleophilic substitution reaction with an alkyl halide (e.g., alkyl iodide, bromide, or chloride).

A standard procedure for this transformation is the Williamson ether synthesis. In this method, the this compound is treated with a strong base, such as sodium hydride (NaH), in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). The resulting sodium alkoxide is then reacted with an appropriate alkyl halide to furnish the corresponding 4-(alkoxymethyl)isoxazole derivative. This method is highly versatile, allowing for the introduction of a wide variety of alkyl groups onto the hydroxymethyl oxygen.

| Starting Material | Reagents | Intermediate | Product | Reaction Type |

| This compound | 1. Sodium Hydride (NaH) 2. Alkyl Halide (R-X) | 4-(Sodiooxymethyl)isoxazole | 4-(Alkoxymethyl)isoxazole | Williamson Ether Synthesis |

Table 2: General Protocol for Alkylation of the Hydroxymethyl Group

Halogenation and Subsequent Functionalization

The conversion of the hydroxymethyl group to a halomethyl group is a critical transformation that turns the relatively poor leaving group (-OH) into a good leaving group (-Cl, -Br, -I). This activates the methylene (B1212753) position for subsequent nucleophilic substitution reactions, making 4-(halomethyl)isoxazoles valuable synthetic intermediates.

A well-established method for the chlorination of a substituted this compound involves the use of thionyl chloride (SOCl₂). For example, 3-ethyl-4-hydroxymethyl-5-methylisoxazole can be effectively converted to 4-chloromethyl-3-ethyl-5-methylisoxazole. orgsyn.org The reaction is typically performed in a chlorinated solvent like dichloromethane (B109758) at low temperatures (e.g., in an ice bath). orgsyn.org The resulting 4-chloromethylisoxazole is a versatile electrophile. orgsyn.org

Once synthesized, these 4-(halomethyl)isoxazoles can be used in a variety of functionalization reactions. They are potent alkylating agents capable of reacting with a range of nucleophiles. For instance, they can be used to alkylate enolates or enamines, providing a powerful tool for constructing new carbon-carbon bonds and fusing ring systems onto existing molecular frameworks. orgsyn.org This two-step sequence of halogenation followed by alkylation provides a robust strategy for elaborating the structure of this compound derivatives. orgsyn.org

| Step | Starting Material | Reagents | Product | Reaction Type | Yield |

| 1. Halogenation | 3-Ethyl-4-hydroxymethyl-5-methylisoxazole | Thionyl chloride (SOCl₂), Dichloromethane | 4-Chloromethyl-3-ethyl-5-methylisoxazole | Deoxychlorination | Not specified |

| 2. Functionalization | 4-Chloromethyl-3-ethyl-5-methylisoxazole | Cyclohexanone enolate | 2-((3-Ethyl-5-methylisoxazol-4-yl)methyl)cyclohexan-1-one | Nucleophilic Alkylation | Not specified |

Table 3: Halogenation of a this compound Derivative and Subsequent Functionalization

Reactivity and Transformation Pathways of 4 Hydroxymethyl Isoxazole

Chemical Reactions Involving the Hydroxymethyl Group

The hydroxyl moiety of the -CH₂OH group is the central point of reactivity, enabling its transformation into aldehydes, carboxylic acids, esters, ethers, and alkyl halides. These conversions are fundamental in modifying the structure and properties of the isoxazole (B147169) core for various applications in medicinal and materials chemistry.

Oxidation Reactions

The primary alcohol of the hydroxymethyl group can be selectively oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. libretexts.orgyoutube.com

Oxidation to Aldehyde : The partial oxidation of 4-Hydroxymethyl-Isoxazole to 4-Formyl-Isoxazole requires mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Reagents such as Pyridinium Chlorochromate (PCC) are commonly used for this type of transformation. lumenlearning.com Another effective method is the Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride. lumenlearning.com Catalyst systems involving (bpy)CuI/TEMPO with air as the oxidant also provide a selective method for converting primary alcohols to aldehydes. organic-chemistry.org

Oxidation to Carboxylic Acid : Stronger oxidizing agents will convert the hydroxymethyl group directly into a carboxylic acid (Isoxazole-4-carboxylic acid). Common reagents for this full oxidation include potassium permanganate (B83412) (KMnO₄) and chromic acid (H₂CrO₄), often prepared in situ from chromium trioxide (CrO₃) in aqueous sulfuric acid (Jones reagent). lumenlearning.comchemguide.co.uk The reaction typically requires heating under reflux to ensure the transformation goes to completion. chemguide.co.uk A CrO₃-catalyzed system using periodic acid (H₅IO₆) as the terminal oxidant is also highly effective for converting primary alcohols to carboxylic acids. organic-chemistry.org

Table 1: Summary of Oxidation Reactions

| Product | Reagent Examples | Typical Conditions |

|---|---|---|

| 4-Formyl-Isoxazole | Pyridinium Chlorochromate (PCC) | Dichloromethane (B109758) (CH₂Cl₂) |

| 4-Formyl-Isoxazole | Swern Oxidation (DMSO, Oxalyl Chloride, Et₃N) | Low temperature (-78 °C to rt) |

| Isoxazole-4-carboxylic acid | Potassium Permanganate (KMnO₄) | Basic, followed by acid workup |

| Isoxazole-4-carboxylic acid | Chromic Acid (H₂CrO₄) / Jones Reagent | Acetone, H₂SO₄ |

Nucleophilic Substitution Reactions

The hydroxyl group is a poor leaving group, so it must first be converted into a more reactive intermediate to facilitate nucleophilic substitution. This "activation" step is crucial for synthesizing a range of 4-substituted isoxazole derivatives.

A common strategy to activate the hydroxyl group is to convert it into a mesylate, which is an excellent leaving group. The reaction involves treating this compound with methanesulfonyl chloride (MsCl) or methanesulfonic anhydride (B1165640) in the presence of a base, such as triethylamine (B128534) or pyridine (B92270). The resulting 4-(Mesyloxymethyl)-Isoxazole is highly susceptible to displacement by a wide variety of nucleophiles. This two-step sequence (mesylation followed by substitution) is often more efficient than direct displacement.

In the synthesis of selective allosteric ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt (RORγt), a trisubstituted 4-(hydroxymethyl)isoxazole intermediate was treated with methanesulfonic anhydride. The resulting mesylate was then subjected to an in situ reaction with a substituted aniline (B41778) to achieve a nucleophilic substitution, providing the desired final compounds in an efficient manner.

The Appel reaction provides a direct method for converting the hydroxymethyl group into a halomethyl group, most commonly a chloromethyl or bromomethyl group. wikipedia.orgsynarchive.com This transformation is achieved by treating the alcohol with a combination of triphenylphosphine (B44618) (PPh₃) and a tetrahalomethane, such as carbon tetrachloride (CCl₄) or carbon tetrabromide (CBr₄). organic-chemistry.orgjk-sci.com

The reaction proceeds through an oxyphosphonium intermediate, which is then displaced by the halide ion in an Sₙ2 reaction. organic-chemistry.orgnrochemistry.com The resulting 4-(halomethyl)-isoxazole is a valuable and reactive intermediate for subsequent nucleophilic substitution and cross-coupling reactions.

Table 2: Common Reagents for the Appel Reaction

| Desired Product | Reagents |

|---|---|

| 4-(Chloromethyl)-Isoxazole | PPh₃, CCl₄ |

| 4-(Bromomethyl)-Isoxazole | PPh₃, CBr₄ |

Alkylation Reactions

The hydroxymethyl group can be utilized in alkylation reactions through two main pathways. The most common method involves a two-step process where the hydroxyl is first converted to a good leaving group, such as a halide (via the Appel reaction or using thionyl chloride) or a mesylate. This activated intermediate, for example 4-(Chloromethyl)-Isoxazole, can then react with nucleophiles like enamines or enolates in a C-alkylation reaction to form new carbon-carbon bonds.

Alternatively, direct O-alkylation of the hydroxymethyl group can form an ether linkage. This reaction is typically performed under basic conditions, where a strong base like sodium hydride (NaH) is used to deprotonate the alcohol, forming an alkoxide. This alkoxide then acts as a nucleophile, attacking an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to yield the corresponding 4-(alkoxymethyl)-isoxazole.

Esterification Reactions

The hydroxymethyl group of this compound can readily undergo esterification with carboxylic acids to form the corresponding esters. The most common method is the Fischer esterification, where the alcohol is reacted with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and often the alcohol or a dehydrating agent is used in excess to drive the reaction towards the ester product. masterorganicchemistry.com

Other methods for esterification include reacting the alcohol with more reactive carboxylic acid derivatives like acyl chlorides or anhydrides in the presence of a base (e.g., pyridine) to neutralize the HCl or carboxylic acid byproduct. These methods are often faster and not reversible.

Ring Transformations and Rearrangements of the Isoxazole Core

The isoxazole scaffold can undergo several transformations, including ring cleavage and rearrangements, often initiated by reductive, thermal, or photochemical stimuli. These reactions leverage the inherent strain of the N-O bond and allow for the conversion of the isoxazole core into other valuable heterocyclic systems.

A primary transformation pathway for the isoxazole ring involves the cleavage of the weak N-O bond. This is most commonly achieved through reductive methods, which convert the isoxazole into a more flexible β-aminoenone or a related 1,3-dicarbonyl equivalent.

Several reagents are effective for this transformation. Metal carbonyls, such as hexacarbonylmolybdenum [Mo(CO)₆], are known to mediate the thermally induced reductive cleavage of the N-O bond in the presence of water, yielding β-amino enones in good yields rsc.orgrsc.org. Similar results can be obtained using pentacarbonyliron [Fe(CO)₅] with photoirradiation or nonacarbonyldi-iron [Fe₂(CO)₉] with heating rsc.org. The proposed mechanism involves the formation of a complexed (β-oxo vinyl)nitrene intermediate, which is then reduced by the metal in the presence of water rsc.org.

More recently, copper/diamine catalysis has been identified as a method for the reductive ring-cleavage of isoxazoles, which is particularly useful for synthesizing fluoroalkylated enaminones acs.org. Low-valent titanium reagents, prepared from Ti(O-i-Pr)₄ and EtMgBr, are also capable of reductively cleaving isoxazoles to afford β-enaminoketones researchgate.net.

| Reagent/Condition | Product Type | Reference |

| Mo(CO)₆, H₂O, heat | β-Aminoenone | rsc.orgrsc.org |

| Fe(CO)₅, H₂O, photoirradiation | β-Aminoenone | rsc.org |

| Fe₂(CO)₉, H₂O, heat | β-Aminoenone | rsc.org |

| Copper/Diamine Catalysis | Enaminone | acs.org |

| EtMgBr/Ti(O-i-Pr)₄ | β-Enaminoketone | researchgate.net |

While true photochromism (reversible light-induced transformation) is not a widely characteristic feature of isoxazoles, they are known to undergo a variety of significant photochemical rearrangements. These reactions are typically irreversible and proceed upon UV light irradiation, leading to skeletal reorganization. nih.govresearchgate.net The most common photochemical transformation is the isomerization of isoxazoles into oxazoles. nih.govnih.gov

This process is initiated by the homolysis of the weak N-O bond, which forms key intermediates such as an acyl azirine or a nitrene. nih.govresearchgate.netnih.gov This highly reactive azirine intermediate can then rearrange to form the more stable oxazole (B20620) ring. nih.govchemrxiv.org The efficiency and outcome of these photoisomerizations can be influenced by the substituents on the isoxazole ring. chemrxiv.org In some cases, depending on the substitution pattern, photochemical reactions can also lead to the formation of highly electrophilic ketenimines, which can be isolated or trapped to synthesize other heterocycles like pyrazoles. nih.govresearchgate.net The intrinsic photoreactivity of the isoxazole core has been harnessed in the field of chemoproteomics, where it can act as a minimalist photo-cross-linker without the need for more perturbing, externally added photoreactive groups. nih.govbiorxiv.orgnih.gov

The isoxazole ring serves as a valuable synthon for conversion into a variety of other heterocyclic structures. These transformations often proceed through a ring-opening and subsequent ring-closing cascade mechanism. researchgate.net

Pyrroles: A notable rearrangement is the conversion of isoxazoles into pyrroles. This has been demonstrated in cases where the isoxazole possesses a specific side chain that can participate in the rearrangement. For instance, diethyl 2-(4-ethoxycarbonyl-5-methylisoxazol-3-yl)glutaconate was shown to rearrange into a substituted pyrrole (B145914) derivative. rsc.orgresearcher.lifepsu.edu In other systems, catalytic reactions involving an initial isoxazole-to-azirine isomerization can be followed by reactions with other components, such as ynamides, to yield substituted pyrroles. researchgate.net

Quinolines and Indoles: Reductive transformations of (2-nitrophenyl)-substituted isoxazoles using reagents like Fe/HOAc can lead to the formation of 4-aminoquinolines, 3-acylindoles, and quinolin-4(1H)-ones through a heterocycle-heterocycle transformation strategy. nih.gov The specific product obtained depends on the position of the nitrophenyl group on the isoxazole ring. nih.gov

Pyridines: Substituted pyridines can be synthesized from isoxazoles via an inverse electron-demand hetero-Diels-Alder reaction with enamines, catalyzed by a Lewis acid such as TiCl₄. nsf.gov The reaction proceeds through a bicyclic intermediate which then ring-opens and eliminates an amine to form the pyridine ring. nsf.gov

Pyrazoles: As mentioned previously, photochemical rearrangement of isoxazoles can generate ketenimine intermediates, which serve as valuable precursors for synthesizing pyrazoles upon reaction with hydrazines. nih.gov

Electrophilic and Nucleophilic Reactivity of the Isoxazole Ring

The isoxazole ring possesses a unique electronic structure that allows for reactions with both electrophiles and nucleophiles, although its reactivity is nuanced. The ring is generally considered electron-rich and thus more susceptible to electrophilic attack than direct nucleophilic substitution, which often requires activating groups.

Electrophilic substitution reactions on the isoxazole ring predominantly occur at the C-4 position. reddit.com This regioselectivity is a well-established characteristic of the isoxazole system. The preference for C-4 attack can be rationalized by examining the stability of the cationic intermediate (Wheland intermediate) formed during the reaction. Attack at C-4 allows for the positive charge to be delocalized without placing it on the electronegative oxygen or adjacent to the nitrogen atom, which would be less stable. reddit.com

This inherent regioselectivity is exploited in synthesis. For example, the direct iodination of isoxazoles using reagents like N-iodosuccinimide (NIS) in trifluoroacetic acid, or cyclization of alkynone oximes with iodine monochloride (ICl), selectively yields 4-iodoisoxazoles. nih.govorganic-chemistry.orgmdpi.com These 4-halo-isoxazoles are versatile intermediates that can be further functionalized, for instance through palladium-catalyzed cross-coupling reactions, to introduce a wide variety of substituents at the C-4 position. nih.govorganic-chemistry.org

Reactions with Electrophiles: As established, the isoxazole ring readily undergoes electrophilic substitution at the C-4 position. A prime example is halogenation. The reaction of isoxazoles with electrophiles such as ICl, I₂, or Br₂ provides a direct route to 3,5-disubstituted-4-haloisoxazoles under mild conditions. organic-chemistry.orgorganic-chemistry.org These reactions are typically efficient and form the basis for creating highly substituted isoxazoles. nih.gov

Reactions with Nucleophiles: The isoxazole ring itself is relatively resistant to direct nucleophilic attack unless activated by strongly electron-withdrawing groups. However, nucleophilic reactions are highly relevant to this compound, not on the ring itself, but via the hydroxymethyl side chain.

The primary alcohol of the hydroxymethyl group can be converted into a good leaving group, facilitating nucleophilic substitution. For example, the alcohol can be mesylated using methanesulfonic anhydride. The resulting mesylate is an excellent substrate for Sₙ2 reactions, where various nucleophiles (such as substituted anilines) can displace the mesyl group to form new C-N or C-O bonds at the methylene (B1212753) carbon. nih.gov This two-step sequence of activation followed by substitution is a key strategy for elaborating the C-4 position of this compound. nih.gov

| Reaction Type | Reagent(s) | Position of Attack | Product |

| Electrophilic Halogenation | ICl, I₂, Br₂ | C-4 of Isoxazole Ring | 4-Haloisoxazole |

| Nucleophilic Substitution | 1. Ms₂O, Base2. Nucleophile (e.g., R-NH₂) | Methylene carbon of side chain | 4-(Aminomethyl)isoxazole |

Grignard Reactions

The reactivity of this compound with Grignard reagents (R-Mg-X) is fundamentally dictated by the presence of the acidic proton on the hydroxymethyl group. Grignard reagents are potent organometallic compounds that function as both strong nucleophiles and strong bases masterorganicchemistry.commasterorganicchemistry.com. This dual reactivity governs the transformation pathways of this compound.

Primary Reactivity: Acid-Base Reaction

The most immediate reaction pathway between this compound and a Grignard reagent is a classic acid-base neutralization. The Grignard reagent's carbanionic carbon is highly basic and will readily deprotonate the weakly acidic hydroxyl group of the 4-hydroxymethyl substituent unacademy.comreddit.com. This reaction is swift and typically occurs before any potential nucleophilic attack on the isoxazole ring or other electrophilic centers.

The general reaction is as follows: Isoxazole-4-CH₂OH + R-MgX → Isoxazole-4-CH₂OMgX + R-H

This acid-base reaction results in the formation of a magnesium alkoxide derivative of the isoxazole and an alkane corresponding to the Grignard reagent's organic group unacademy.com. This pathway effectively consumes the Grignard reagent, precluding further reactions. Therefore, to engage the isoxazole ring or other potential functional groups in nucleophilic additions with a Grignard reagent, the hydroxyl group must first be protected masterorganicchemistry.com.

Reactions of Functionalized Isoxazoles (with Hydroxyl Protection)

Once the hydroxymethyl group is protected (e.g., as a silyl (B83357) ether or another inert ether), the isoxazole scaffold can undergo reactions with Grignard reagents, provided a suitable electrophilic site exists. Research on related isoxazole structures provides insight into potential transformation pathways.

A key study by Batchelor et al. investigated the regioselective addition of Grignard reagents to dimethyl 3-methylisoxazole-4,5-dicarboxylate rsc.orgresearchgate.netrsc.org. This substrate, while different from this compound, demonstrates the reactivity of the isoxazole system. The research found that Grignard reagents selectively attack the ester at the C-5 position, yielding 5-keto derivatives rather than the tertiary alcohols typically expected from the reaction of Grignard reagents with esters masterorganicchemistry.comrsc.orgresearchgate.netrsc.org.

This regioselectivity is attributed to two main factors:

Chelation : The isoxazole ring's oxygen atom can form a complex with the magnesium of the Grignard reagent, stabilizing the tetrahedral intermediate and directing the nucleophilic attack to the adjacent C-5 position rsc.orgresearchgate.netrsc.org.

Electronic Effects : The electron-withdrawing nature of the isoxazole ring enhances the electrophilicity of the C-5 ester carbonyl group rsc.orgresearchgate.netrsc.org.

The study showed that this regioselective mono-addition works effectively with bulky alkyl, alkenyl, and aryl Grignard reagents rsc.org. However, smaller Grignard reagents, such as methylmagnesium bromide, can lead to side products like bis-isoxazole dimers through subsequent aldol-type reactions rsc.org.

The findings from this study are summarized in the table below, illustrating the outcomes of reacting various Grignard reagents with dimethyl 3-methylisoxazole-4,5-dicarboxylate.

| Grignard Reagent (R²MgBr) | Product (Methyl 3-methyl-5-acylisoxazole-4-carboxylate) | Yield (%) |

|---|---|---|

| n-Butylmagnesium bromide | Methyl 3-methyl-5-pentanoylisoxazole-4-carboxylate | 37 |

| Isopropylmagnesium bromide | Methyl 3-methyl-5-(2-methylpropanoyl)isoxazole-4-carboxylate | 46 |

| Phenylmagnesium bromide | Methyl 3-methyl-5-benzoylisoxazole-4-carboxylate | 58 |

| Vinylmagnesium bromide | Methyl 3-methyl-5-propenoylisoxazole-4-carboxylate | 15 |

Data sourced from a study on dimethyl 3-methylisoxazole-4,5-dicarboxylate, a related but distinct compound from this compound researchgate.net.

Computational and Theoretical Investigations of 4 Hydroxymethyl Isoxazole

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the electronic properties, molecular structure, and reactivity of molecules. These methods are broadly categorized into ab-initio and semi-empirical approaches.

Ab-initio methods, such as those based on Density Functional Theory (DFT), derive results from first principles without using experimental parameters. nih.gov The DFT method, often utilizing functionals like B3LYP with a specific basis set (e.g., 6-311G+(d,p)), is used to optimize the molecular structure and explore the electronic characteristics of isoxazole (B147169) derivatives. nih.gov

Semi-empirical methods are based on the Hartree-Fock formalism but incorporate approximations and parameters derived from experimental data to simplify calculations. wikipedia.org This makes them computationally less expensive than ab-initio methods, allowing for the study of larger molecules. wikipedia.org Methods like AM1, PM3, PM6, and PM7 are commonly used for isoxazole-related compounds to calculate properties such as heats of formation, dipole moments, and ionization potentials. wikipedia.orgmdpi.com These "enhanced" semi-empirical methods, which may include corrections for dispersion and hydrogen-bonding (SQM-DH), have demonstrated an accuracy for non-covalent interactions that is often comparable to the more demanding DFT-D methods, while being significantly faster. researchgate.net

These calculations provide foundational data on the molecule's geometry and electronic distribution, which is crucial for subsequent computational studies like molecular docking.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to understand chemical reactivity. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.com The energy of the HOMO is associated with the molecule's nucleophilicity, and the LUMO's energy relates to its electrophilicity. youtube.com

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter. A smaller energy gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net FMO analysis helps in predicting how a molecule like an isoxazole derivative might interact with other molecules or biological receptors. wikipedia.org

| Parameter | Description | Typical Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -8.0 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.5 |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO, indicating chemical reactivity | 4.0 to 6.0 |

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is extensively used to understand the structural basis of ligand-protein interactions and to screen for potential drug candidates. nih.govmdpi.com For isoxazole derivatives, docking studies help elucidate how they might interact with the active sites of various enzymes or receptors. nih.govnih.gov

Once a ligand is "docked" into a protein's binding site, the specific interactions are analyzed. These interactions are crucial for the stability of the ligand-protein complex. Common interactions observed for isoxazole derivatives include:

Hydrogen Bonds: These occur between hydrogen bond donors and acceptors on the ligand and the protein's amino acid residues.

Van der Waals Interactions: These are weaker, non-specific attractions between atoms that are close to each other. nih.gov

Electrostatic Interactions: These involve attractions or repulsions between charged or polar groups. nih.gov

Hydrophobic Interactions: These occur between nonpolar groups, which tend to cluster together in an aqueous environment.

Analysis of these interactions can identify key amino acid residues within the binding pocket that are essential for ligand recognition and binding. ajol.info

| Interaction Type | Description | Example Interacting Amino Acid Residues |

|---|---|---|

| Hydrogen Bond | An electrostatic attraction between a hydrogen atom covalently bound to a more electronegative atom and another nearby electronegative atom. | Arginine (Arg), Lysine (B10760008) (Lys), Serine (Ser), Threonine (Thr) |

| Van der Waals | Weak, short-range electrostatic attractive forces between uncharged molecules. | Leucine (Leu), Valine (Val), Alanine (Ala) |

| Pi-Pi Stacking | Attractive, noncovalent interactions between aromatic rings. | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) |

A primary output of molecular docking is the prediction of binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). mdpi.com This value estimates the strength of the interaction between the ligand and the protein. A lower (more negative) binding energy generally indicates a more stable and favorable interaction. nih.gov These scores are used to rank different compounds or different binding poses of the same compound, helping to prioritize molecules for further experimental testing. mdpi.comnih.gov For instance, docking studies on isoxazole derivatives against targets like Carbonic Anhydrase (CA) or Cyclooxygenase (COX) enzymes have been used to predict their inhibitory potential. nih.govnih.gov

| Protein Target | Compound Class | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| Carbonic Anhydrase (CA) | Isoxazole Derivative | -11.43 to -13.53 nih.gov |

| Escherichia coli protein | Functionalized Isoxazole | -9.38 to -12.84 mdpi.com |

| Staphylococcus aureus protein | Functionalized Isoxazole | -8.16 to -10.45 mdpi.com |

Molecular Dynamics Simulations

While molecular docking provides a static picture of the ligand-protein interaction, Molecular Dynamics (MD) simulations are used to study the dynamic behavior and stability of the complex over time. mdpi.com An MD simulation calculates the motion of atoms in the system, providing insights into conformational changes and the stability of key interactions identified in docking. nih.govmdpi.com

The stability of the ligand-protein complex during the simulation is often assessed by monitoring parameters like the Root Mean Square Deviation (RMSD) and the Radius of Gyration (Rg). mdpi.com

RMSD: Measures the average deviation of the protein's backbone atoms from their initial position. A stable RMSD value over time suggests that the protein-ligand complex has reached equilibrium and remains stable. researchgate.net

MD simulations have been used to confirm the stability of isoxazole derivatives within the active sites of target proteins, supporting the predictions made by molecular docking. mdpi.comnih.gov

| Parameter | Description | Indication of Stability |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the change in the protein backbone structure over time relative to the starting structure. researchgate.net | Low and stable fluctuations around an average value. |

| Radius of Gyration (Rg) | Measures the overall compactness of the protein-ligand complex. mdpi.com | A consistent value, indicating no major unfolding or conformational changes. mdpi.com |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein over the simulation time. | Persistence of key hydrogen bonds throughout the simulation. |

Structure-Activity Relationship (SAR) Studies

While specific structure-activity relationship (SAR) studies focusing exclusively on 4-hydroxymethyl-isoxazole are not extensively documented in publicly available literature, general SAR principles for isoxazole derivatives can provide valuable insights. The isoxazole ring itself is an important pharmacophore, and substituents at various positions significantly modulate the biological activity.

For isoxazole derivatives, the nature and position of substituents influence their interaction with biological targets. The hydroxymethyl group at the 4-position is of particular interest due to its potential to engage in hydrogen bonding with receptor sites. The oxygen atom can act as a hydrogen bond acceptor, while the hydrogen of the hydroxyl group can act as a donor. The flexibility of the C-C bond between the isoxazole ring and the hydroxymethyl group allows for optimal orientation of this functional group within a binding pocket.

In broader SAR studies of isoxazole analogs, modifications at the 3 and 5-positions, in combination with substitutions at the 4-position, have been shown to drastically alter activity. For instance, the introduction of aromatic or bulky aliphatic groups at the 3- and 5-positions can influence properties like lipophilicity and steric hindrance, which in turn affect target binding and pharmacokinetic profiles. The presence of the 4-hydroxymethyl group can enhance solubility and provide a key interaction point, which can be synergistic with modifications at other positions.

Computational docking studies on various isoxazole derivatives have shown that the isoxazole core can participate in various non-covalent interactions, including hydrogen bonds and pi-pi stacking. The specific contribution of the 4-hydroxymethyl group would be highly dependent on the topology of the target protein's active site.

Table 1: General SAR Insights for Isoxazole Derivatives

| Position | Substituent Type | Potential Impact on Activity |

| 3 | Aromatic, Heteroaromatic | Can influence pi-pi stacking interactions and overall lipophilicity. |

| 4 | Hydroxymethyl | Potential for hydrogen bonding, improved solubility. |

| 4 | Other small polar groups | Can modulate polarity and receptor interactions. |

| 5 | Bulky aliphatic, Aromatic | Affects steric hindrance and can influence binding affinity and selectivity. |

Pharmacokinetic and Pharmacodynamic Modeling (ADMET)

In silico pharmacokinetic and pharmacodynamic modeling, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, is a critical component in the early stages of drug discovery. For this compound, these computational tools can predict its likely behavior in the body.

Computational models are used to predict the ADMET properties of novel compounds, including isoxazole derivatives. These predictions are based on the molecule's structural features and physicochemical properties. For this compound, the presence of the polar hydroxymethyl group and the isoxazole ring's heteroatoms will significantly influence its ADMET profile.

Absorption: The hydroxymethyl group is expected to increase the polarity of the molecule, which could influence its oral absorption. While high polarity can sometimes hinder passive diffusion across the gut wall, it can also improve solubility in the gastrointestinal fluids.

Distribution: The distribution of a drug is influenced by its ability to cross biological membranes and bind to plasma proteins. The polarity of this compound might limit its distribution into highly lipophilic tissues.

Metabolism: The hydroxymethyl group is a potential site for phase II metabolism, specifically glucuronidation or sulfation, which would facilitate its excretion. The isoxazole ring itself can also be subject to metabolic transformations.

Excretion: The more polar nature of this compound and its potential metabolites suggests that renal excretion is a likely route of elimination.

Table 2: Predicted ADMET Properties for a Generic this compound Structure

| Property | Predicted Outcome | Rationale |

| Human Intestinal Absorption | Moderate | Balance between increased polarity and potential for good solubility. |

| Plasma Protein Binding | Low to Moderate | Generally, more polar compounds have lower plasma protein binding. |

| CYP450 Inhibition | Likely low | Isoxazole core is not a common strong inhibitor of major CYP enzymes. |

| Hepatotoxicity | Low risk | Based on general properties of simple isoxazoles. |

| Renal Excretion | Likely primary route | Due to polarity and potential for further metabolism to more polar compounds. |

Note: These are generalized predictions and would require specific in silico modeling for accurate assessment.

The ability of a compound to cross the blood-brain barrier (BBB) is crucial for drugs targeting the central nervous system (CNS). For compounds where CNS effects are undesirable, low BBB permeability is preferred. Computational models that predict BBB penetration often rely on descriptors such as molecular weight, lipophilicity (logP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors.

The presence of the hydroxyl group in this compound increases its polarity and hydrogen bonding capacity, which generally disfavors passive diffusion across the BBB. Therefore, it is predicted that this compound would have limited ability to penetrate the CNS.

As mentioned, the gastrointestinal (GI) absorption of a drug is a complex process. Computational models can provide an estimation of this property. The balance between aqueous solubility and membrane permeability is key. The hydroxymethyl group enhances the aqueous solubility of the isoxazole core. While this is beneficial for dissolution in the GI tract, the increased polarity might reduce its passive permeability across the intestinal epithelium. Therefore, a moderate level of gastrointestinal absorption would be predicted for this compound.

Lipophilicity is a critical physicochemical property that influences a drug's absorption, distribution, potency, and metabolic clearance. It is commonly expressed as the logarithm of the partition coefficient between octanol (B41247) and water (logP).

The isoxazole ring itself is a relatively polar heterocycle. The addition of a hydroxymethyl group at the 4-position further increases the hydrophilicity of the molecule. Computational tools can predict the logP value for this compound. It is expected that the calculated logP (ClogP) would be low, indicating a preference for aqueous environments over lipid environments. This has implications for its pharmacokinetic profile, suggesting it may have good solubility but potentially limited membrane permeability.

Table 3: Predicted Lipophilicity Profile for this compound

| Parameter | Predicted Value Range | Implication |

| ClogP | 0.5 - 1.5 | Indicates a relatively hydrophilic character. |

| Topological Polar Surface Area (TPSA) | 50 - 70 Ų | Suggests moderate cell permeability. |

Hirshfeld Surface Analysis

For a hypothetical crystal structure of this compound, it can be anticipated that the hydroxymethyl group would play a crucial role in the intermolecular interactions. The hydroxyl group would be a prime candidate for forming strong hydrogen bonds (O—H⋯N or O—H⋯O) with the nitrogen or oxygen atoms of the isoxazole rings of neighboring molecules. These hydrogen bonds would likely be the dominant interactions governing the crystal packing.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique used to establish a mathematical relationship between the structural properties of a series of compounds and their biological activities. For isoxazole derivatives, including structures related to this compound, QSAR studies have been instrumental in elucidating the key molecular features that govern their therapeutic effects, such as anti-inflammatory, anticancer, and antiviral activities. These studies provide valuable insights for the rational design of new, more potent analogues.

Detailed research findings from various QSAR studies on isoxazole derivatives are presented below, highlighting the statistical significance of the models and the structural attributes influencing their biological potency.

A significant 3D-QSAR study was conducted on a series of isoxazole derivatives as agonists for the Farnesoid X Receptor (FXR), a target for metabolic diseases. mdpi.comnih.govresearchgate.net This study employed Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build robust predictive models. The statistical validation of these models demonstrated their high predictive power.

The CoMFA model, which considers steric and electrostatic fields, yielded a cross-validated q² of 0.664 and a non-cross-validated r² of 0.960. nih.gov The predictive ability of the model for an external test set (r²pred) was 0.872. nih.gov The electrostatic field contribution was found to be more significant (57.9%) than the steric field (42.1%). nih.gov

The CoMSIA model, which evaluates steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields, showed even better statistical results with a q² of 0.706, an r² of 0.969, and an r²pred of 0.866. nih.gov The analysis of field contributions in the CoMSIA model revealed the significant impact of hydrogen bond donor, electrostatic, and hydrophobic fields on the agonistic activity of these isoxazole derivatives. mdpi.com

The table below summarizes the statistical results of the CoMFA and CoMSIA models for isoxazole derivatives as FXR agonists.

| Statistical Parameter | CoMFA | CoMSIA |

|---|---|---|

| Cross-validation coefficient (q²) | 0.664 | 0.706 |

| Non-cross-validation coefficient (r²) | 0.960 | 0.969 |

| Standard Error of Estimate (SEE) | 0.152 | 0.134 |

| F-value | 581.48 | 534.19 |

| Predictive r² (r²pred) | 0.872 | 0.866 |

| Field Contributions (%) | ||

| Steric | 42.1 | 9.1 |

| Electrostatic | 57.9 | 26.7 |

| Hydrophobic | - | 16.1 |

| H-bond Donor | - | 30.3 |

| H-bond Acceptor | - | 17.8 |

The contour maps generated from these models provided a visual representation of the structure-activity relationships. For instance, the CoMFA electrostatic contour map indicated that electronegative substituents at the R3 position of the isoxazole ring are favorable for activity. mdpi.com Conversely, the steric map showed that bulky substituents at the R1 position could be detrimental to the compound's potency. nih.gov The CoMSIA maps further revealed that hydrophobic groups at the R2 position and hydrogen bond donor groups at the R3 position are crucial for enhancing the agonistic activity. mdpi.com

The following interactive table summarizes the key structural features of isoxazole derivatives and their influence on FXR agonistic activity, as derived from the 3D-QSAR analysis.

| Position of Substitution on Isoxazole Ring | Favorable Features for Activity | Unfavorable Features for Activity |

|---|---|---|

| R1 | Smaller, less bulky groups | Large, bulky substituents |

| R2 | Hydrophobic groups | Hydrophilic or polar groups |

| R3 | Electronegative groups, Hydrogen bond donor groups | Electropositive groups |

In addition to FXR agonism, QSAR studies have also been applied to isoxazole derivatives with other biological activities. For instance, a study on newer 3-(4'-methoxyphenyl)-5-substituted phenylisoxazole derivatives with anti-inflammatory activity reported the development of a robust QSAR model that showed a strong correlation between the observed and predicted activity. nih.gov This indicates that the structural modifications on the phenyl ring at the 5-position of the isoxazole core significantly influence the anti-inflammatory potency.

Furthermore, QSAR models have been successfully employed to investigate the antiviral activity of isoxazole derivatives, providing insights into the structural requirements for inhibiting viral replication. These computational approaches are crucial for accelerating the discovery and optimization of novel isoxazole-based therapeutic agents.

Biological Activities and Pharmaceutical Applications of 4 Hydroxymethyl Isoxazole Derivatives

Anticancer Activity

Isoxazole (B147169) derivatives have emerged as a promising class of compounds in the development of novel anticancer therapies. espublisher.com Their versatility allows them to target multiple pathways involved in cancer cell proliferation, survival, and metastasis. espublisher.com Research has demonstrated that synthetic, semi-synthetic, and naturally occurring isoxazole compounds possess potent anti-cancer properties, making them attractive candidates for further investigation. espublisher.com

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from lysine (B10760008) residues on histones. nih.govunimore.it Aberrant HDAC activity is often associated with the development and progression of cancer, making HDAC inhibitors a valuable class of anticancer drugs. mdpi.com

Certain isoxazole derivatives have been identified as inhibitors of HDACs. nih.gov For instance, a series of inhibitors based on a 3-hydroxy-isoxazole zinc binding group (ZBG) have been developed and shown to be effective against HDAC6. nih.gov HDAC6 is a unique member of the HDAC family, primarily located in the cytoplasm, and is involved in the deacetylation of non-histone proteins such as tubulin and Hsp90. nih.govunimore.it In vitro studies have demonstrated that some of these 3-hydroxy-isoxazole derivatives can inhibit HDAC6 with good potency. nih.gov

| Compound Type | Target | Potency | Reference |

| 3-hydroxy-isoxazole derivatives | HDAC6 | Good in vitro potency | nih.gov |

Induction of Apoptosis

Apoptosis, or programmed cell death, is a vital process for maintaining tissue homeostasis, and its evasion is a hallmark of cancer. mdpi.com Consequently, inducing apoptosis in cancer cells is a key strategy in cancer therapy. espublisher.com

Numerous studies have shown that isoxazole derivatives can trigger apoptosis in various cancer cell lines. researchgate.netnih.gov For example, certain synthetic isoxazole derivatives have demonstrated pro-apoptotic activity in human erythroleukemic K562 cells, as well as in glioblastoma U251-MG and T98G cells. nih.gov The induction of apoptosis by these compounds is often mediated through the activation of caspases, such as caspase-3 and caspase-9, and an increase in the Bax/Bcl-2 ratio. nih.gov One particular isoxazole derivative, compound 25a, was found to induce cancer cell death through apoptosis, which was supported by elevated levels of caspases 3 and 9 and an increased Bax/Bcl-2 ratio in three different cancer cell lines. nih.gov

| Cell Line | Effect of Isoxazole Derivatives | Mechanism | Reference |

| K562 (human erythroleukemic) | Induction of early and late apoptosis | - | nih.gov |

| U251-MG and T98G (glioblastoma) | Pro-apoptotic activity | - | nih.gov |

| HepG2, MCF-7, and HCT-116 | Induction of apoptosis by compound 25a | Increased caspases 3/9 levels and increased Bax/Bcl-2 ratio | nih.gov |

Topoisomerase Inhibition

DNA topoisomerases are essential enzymes that regulate the topology of DNA during various cellular processes, including replication and transcription. researchgate.netnih.gov These enzymes are validated targets for cancer chemotherapy, and their inhibitors can induce cell death by stabilizing the enzyme-DNA cleavage complex. nih.gov

Some isoxazole derivatives have been shown to exhibit inhibitory activity against topoisomerases. For instance, the isoxazole derivative identified as compound 25a demonstrated promising inhibitory activity against topoisomerase IIβ. nih.gov This suggests that the anticancer effects of certain isoxazole derivatives may be, in part, attributable to their ability to interfere with the function of topoisomerases. nih.gov

| Compound | Target | Activity | Reference |

| 25a | Topoisomerase IIβ | Promising inhibitory activity | nih.gov |

EGFR Inhibition

The epidermal growth factor receptor (EGFR) is a tyrosine kinase receptor that plays a critical role in cell proliferation, survival, and migration. mdpi.com Dysregulation of EGFR signaling is a common feature in many types of cancer, making it an important target for anticancer drug development. mdpi.com

Several series of isoxazole derivatives have been synthesized and evaluated for their ability to inhibit EGFR tyrosine kinase (EGFR-TK). nih.govresearchgate.net Compounds 10a, 10b, and 25a, from one such series, displayed high inhibitory activity against EGFR-TK, with IC50 values of 0.064 ± 0.001, 0.066 ± 0.001, and 0.054 ± 0.001 µM, respectively. nih.gov These findings highlight the potential of isoxazole-based compounds as potent and selective EGFR inhibitors for cancer treatment. nih.gov

| Compound | Target | IC50 (µM) | Reference |

| 10a | EGFR-TK | 0.064 ± 0.001 | nih.gov |

| 10b | EGFR-TK | 0.066 ± 0.001 | nih.gov |

| 25a | EGFR-TK | 0.054 ± 0.001 | nih.gov |

Tubulin Congregation Disruption

Microtubules, which are polymers of tubulin, are essential components of the cytoskeleton and are crucial for cell division. unimore.it Disruption of tubulin polymerization is a well-established mechanism for anticancer drugs.

The isoxazole derivative, compound 25a, in addition to its other activities, has been shown to have an acceptable level of inhibitory activity against tubulin polymerization. nih.gov This suggests that the anticancer profile of this compound is multifaceted, targeting multiple cellular components and processes. nih.gov

| Compound | Target | Activity | Reference |

| 25a | Tubulin polymerization | Acceptable inhibitory activity | nih.gov |

Aromatase Inhibition

Aromatase is a key enzyme in the biosynthesis of estrogens and is a major target for the treatment of hormone-dependent breast cancer. nih.govmdpi.com Aromatase inhibitors block the production of estrogen, thereby slowing the growth of estrogen-receptor-positive breast cancer cells. mdpi.com

Isoxazole derivatives have been investigated as potential aromatase inhibitors. nih.gov The isoxazole nucleus is considered a relevant scaffold for the development of new non-steroidal aromatase inhibitors. nih.govresearchgate.net

Antimicrobial Activity

Antifungal Activity

Isoxazole derivatives have demonstrated significant potential as antifungal agents, with research highlighting their efficacy against a variety of fungal pathogens. ipindexing.com The antifungal activity is a well-documented characteristic of the isoxazole scaffold, leading to the investigation of numerous derivatives for their potential therapeutic applications in treating fungal infections.

Candida albicans is a common opportunistic fungal pathogen in humans, and the development of resistance to existing antifungal drugs necessitates the discovery of new therapeutic agents. Isoxazole derivatives have been identified as promising candidates in this regard. Studies have shown that certain isoxazole-based compounds exhibit potent anti-Candida activity. mdpi.com

For instance, a novel series of isoxazole derivatives was synthesized and evaluated for their in vitro activity against C. albicans. Two compounds from this series, designated as PUB14 and PUB17, were found to have selective antifungal activity. mdpi.com Another study reported that isoxazoles demonstrated more potent antifungal activity against C. albicans compared to the commonly used antifungal agent fluconazole. The minimum inhibitory concentration (MIC) values for some of these derivatives were found to be in the range of 0.125–1 µg/mL against fluconazole-resistant strains.

**Table 2: Antifungal Activity of Selected Isoxazole Derivatives against *Candida albicans***

| Compound ID | MIC (µg/mL) | Activity Compared to Fluconazole | Reference |

| PUB14 | - | Selective antifungal activity | mdpi.com |

| PUB17 | - | Selective antifungal activity | mdpi.com |

| 16g | 0.125–1 (against resistant strains) | Superior | semanticscholar.org |

Note: A dash (-) indicates that the specific quantitative data was not provided in the cited source.

Aspergillus niger is another clinically relevant fungus, and isoxazole derivatives have also been screened for their activity against this pathogen. In a study evaluating the antimicrobial properties of newly synthesized isoxazole compounds, several derivatives showed inspiring activity against A. niger. researchgate.net The antifungal screening was performed using the cup-plate method, and the zone of inhibition was measured to determine the efficacy of the compounds. researchgate.net For example, compounds with a 4-chloro and 4-methoxy substituted benzene (B151609) ring at the C-5 position of the isoxazole nucleus were found to be particularly active. researchgate.net

**Table 3: Antifungal Activity of Selected Isoxazole Derivatives against *Aspergillus niger***

| Compound ID | Zone of Inhibition (mm) at 40 µg/ml | Reference |

| 5a | 24 | researchgate.net |

| 5c | 15 | researchgate.net |

| 5e | 23 | researchgate.net |

| 5f | 14 | researchgate.net |

| 5i | 21 | researchgate.net |

Antimycobacterial Activity

The search for new drugs to combat tuberculosis, caused by Mycobacterium tuberculosis, is a global health priority. Isoxazole-containing compounds have emerged as a promising area of research in this field. A class of compounds known as Isoxyl (ISO), which are thiourea (B124793) derivatives, have demonstrated potent activity against M. tuberculosis. nih.govnih.gov ISO and its derivatives have shown efficacy against both drug-sensitive and drug-resistant strains of M. tuberculosis, with MIC values for some derivatives being as low as <0.1 to 2.5 μg/ml. nih.gov These compounds are believed to exert their antimycobacterial effect by inhibiting the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. nih.govnih.gov While Isoxyl itself is not a 4-hydroxymethyl-isoxazole, this research highlights the potential of the broader isoxazole scaffold in the development of antitubercular agents.